8-(2-Bromophenyl)-6-azaspiro[3.4]octane
Description
8-(2-Bromophenyl)-6-azaspiro[3.4]octane is a spirocyclic compound featuring a six-membered azaspiro[3.4]octane core substituted at the 8-position with a 2-bromophenyl group. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding specificity to biological targets.
Properties
Molecular Formula |
C13H16BrN |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
8-(2-bromophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16BrN/c14-12-5-2-1-4-10(12)11-8-15-9-13(11)6-3-7-13/h1-2,4-5,11,15H,3,6-9H2 |
InChI Key |
HLGAEECBBFWVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. The starting materials are typically readily available, and the reactions involve conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for 8-(2-Bromophenyl)-6-azaspiro[3.4]octane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(2-Bromophenyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
8-(2-Bromophenyl)-6-azaspiro[3
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its spirocyclic structure can be utilized in the design of new materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiro structure can fit into specific binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The 6-azaspiro[3.4]octane core is versatile, allowing substitutions at the 8-position that modulate activity. Key analogs include:
- 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane (): The chlorine atom, being smaller and less electronegative than bromine, reduces steric hindrance and lipophilicity. This may decrease membrane penetration but improve solubility compared to the bromophenyl analog. No biological data is provided, but chlorine’s electronic effects could alter binding interactions in enzyme active sites .
- This highlights substituent-dependent spectrum narrowing .
Physicochemical and Pharmacokinetic Properties
- Bromine’s Impact : The bromophenyl group increases molecular weight and logP, which may improve blood-brain barrier penetration but reduce aqueous solubility. This contrasts with chlorophenyl analogs, which balance lipophilicity and solubility better .
Biological Activity
8-(2-Bromophenyl)-6-azaspiro[3.4]octane is a compound belonging to the spirocyclic family, which has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.
The molecular structure of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrN |
| Molecular Weight | 265.16 g/mol |
| IUPAC Name | 8-(2-bromophenyl)-6-azaspiro[3.4]octane |
| CAS Number | Not available |
Synthesis
The synthesis of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane typically involves a multi-step process that can include cyclization reactions and functional group transformations. Recent studies have highlighted various synthetic routes, including:
- Cyclization of Bicyclic Precursors : Utilizing brominated phenyl derivatives as starting materials.
- Use of Catalysts : Employing Lewis acids or transition metal catalysts to enhance yields and selectivity.
Antimicrobial Activity
Research indicates that 8-(2-Bromophenyl)-6-azaspiro[3.4]octane exhibits significant antimicrobial properties. For instance, a study reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
In vitro studies have demonstrated that this compound may exhibit anticancer activity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Case Study : A study evaluated the effects of the compound on MCF-7 (breast cancer) cells, showing a dose-dependent increase in apoptosis markers.
The biological activity of 8-(2-Bromophenyl)-6-azaspiro[3.4]octane is thought to be mediated through several mechanisms:
- Interference with DNA Replication : The compound may bind to DNA or disrupt essential enzymatic processes involved in replication.
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes critical for microbial growth or cancer cell proliferation.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of spirocyclic compounds like 8-(2-Bromophenyl)-6-azaspiro[3.4]octane. Notable findings include:
- Enhanced Activity with Substituents : Modifications on the phenyl ring have been shown to significantly impact antimicrobial potency.
- Structure-Activity Relationship (SAR) : Studies indicate that the bromine substituent plays a crucial role in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
